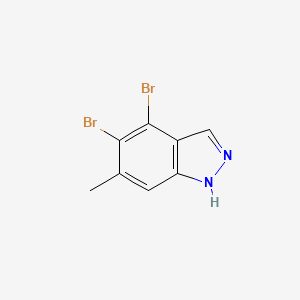
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a boronic ester group and an ethanone moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pinacolborane.
Borylation Reaction: The furan ring undergoes a borylation reaction with pinacolborane in the presence of a palladium catalyst to form the boronic ester derivative.
Acylation: The boronic ester derivative is then subjected to an acylation reaction using an appropriate acylating agent to introduce the ethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used in these reactions.
Major Products: The major products formed include substituted furans, alcohol derivatives, and biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its role in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: In synthetic chemistry, it participates in catalytic cycles involving palladium catalysts. In biological systems, it may modulate specific biochemical pathways, although detailed studies are required to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone can be compared with other boronic ester derivatives:
Similar Compounds: Examples include 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Uniqueness: The presence of the furan ring and ethanone group in this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a versatile compound with numerous applications.
Propiedades
Fórmula molecular |
C12H17BO4 |
|---|---|
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H17BO4/c1-8(14)10-6-9(7-15-10)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Clave InChI |
IDCJMIFTSOEXOR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



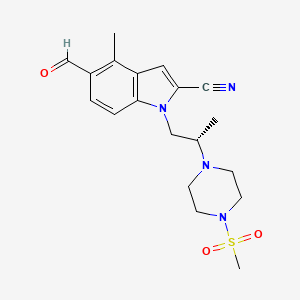
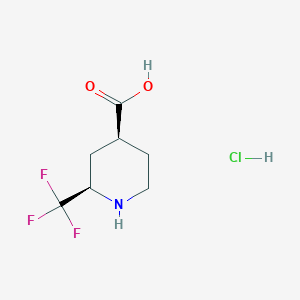

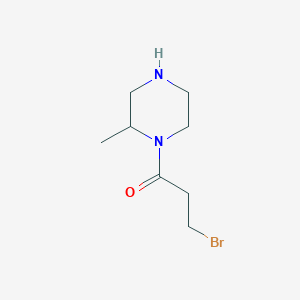

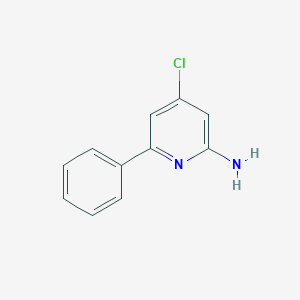

![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
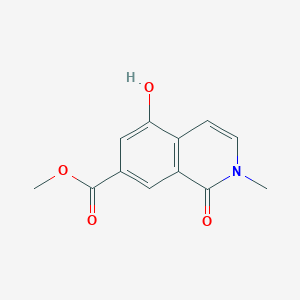
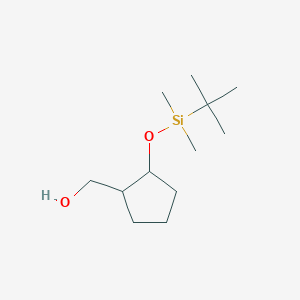
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
